molecular formula C28H32N2O B2835156 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine CAS No. 312588-66-2

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2835156
CAS No.: 312588-66-2
M. Wt: 412.577
InChI Key: QXYOWGBDYOBWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a methanone group attached to a tert-butylphenyl moiety

Mechanism of Action

Target of Action

The primary target of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .

Mode of Action

(4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone acts as an inhibitor of human carbonic anhydrase (hCA). It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This points out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

The inhibition of hCA VII by (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone affects the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This enzyme promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory . Therefore, the inhibition of hCA VII may represent a novel pharmacologic mechanism for the treatment of neuropathic pain .

Pharmacokinetics

The compound’s storage temperature is recommended to be sealed in dry, 2-8°c conditions , suggesting that it may be sensitive to temperature changes

Result of Action

The result of the action of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone is the inhibition of hCA VII, which can lead to a decrease in the efflux of HCO3- ions through GABA A receptors . This can potentially reduce neuronal excitation and may have implications for the treatment of neuropathic pain .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of (4-Benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone include temperature, as the compound should be stored in a dry environment at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzhydryl halide.

    Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

    Substitution with the tert-Butylphenyl Group: The final step involves the substitution of the methanone group with a tert-butylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or tert-butylphenyl groups, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound shares the benzhydrylpiperazine core but differs in the substituent groups, leading to different biological activities and applications.

    1-[ω-(Benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds have a similar piperazine structure but are substituted with indole groups, which confer different pharmacological properties.

Uniqueness

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-28(2,3)25-16-14-24(15-17-25)27(31)30-20-18-29(19-21-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,26H,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOWGBDYOBWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.